molecular formula C13H17N3O B4187845 N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE

N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE

Cat. No.: B4187845
M. Wt: 231.29 g/mol
InChI Key: WFXUMNMFGPZCDZ-UHFFFAOYSA-N
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Description

N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE is a benzodiazole (benzimidazole) derivative characterized by a propyl substituent at the N1 position of the benzodiazole ring and an acetamide group linked via a methylene bridge to the C2 position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the propyl chain and hydrogen-bonding capacity from the acetamide moiety.

Properties

IUPAC Name

N-[(1-propylbenzimidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-8-16-12-7-5-4-6-11(12)15-13(16)9-14-10(2)17/h4-7H,3,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXUMNMFGPZCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE typically involves the condensation of o-phenylenediamine with propyl aldehyde, followed by acetylation. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various oxidizing agents such as hydrogen peroxide and ferric bromide .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using metal triflates as catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzimidazole core allows it to mimic naturally occurring nucleotides, enabling it to bind to and inhibit various enzymes involved in critical biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE
  • Structure : Features a methyl group at N1 and a propyl linker between the benzodiazole and acetamide (C13H17N3O, MW = 231.29 g/mol) .
  • Key Difference : The methyl group at N1 reduces steric bulk compared to the target compound’s propyl substituent. This likely enhances solubility but may decrease membrane permeability.
  • Biological Relevance : Methyl-substituted benzodiazoles are associated with antibacterial activity, suggesting the target compound’s propyl group may alter selectivity .
N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE
  • Structure : Incorporates a benzyl group at N1 and a shorter ethyl linker .
  • However, the ethyl linker may limit conformational flexibility compared to the target compound’s methylene bridge.
  • Biological Activity : Demonstrates antitumor activity, highlighting the role of N1 substituents in modulating efficacy .
N-Methyl-N-({1-[3-(3-Methylphenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}methyl)acetamide
  • Structure: Contains a phenoxypropyl chain at N1 and a methylated acetamide .
  • Key Difference: The phenoxy group enhances hydrophobicity and may improve receptor binding affinity. The target compound’s simpler propyl group could offer metabolic stability advantages.
  • Applications : Such derivatives are explored for antimicrobial and anticancer applications, with substituent complexity influencing target engagement .

Physicochemical Properties

Compound Substituent (N1) Linker LogP* Solubility (mg/mL)*
Target Compound Propyl Methylene 2.1 0.45
N-[3-(1-Methyl-benzodiazol-2-yl)propyl] Methyl Propyl 1.8 1.20
N-[2-(1-Benzyl-benzodiazol-2-yl)ethyl] Benzyl Ethyl 3.0 0.15
Phenoxypropyl Derivative Phenoxypropyl Methylene 3.5 0.08

*Predicted values based on structural analogs .

  • Lipophilicity: The target compound’s propyl group balances hydrophobicity (LogP ~2.1), favoring moderate membrane permeability. Benzyl and phenoxypropyl substituents increase LogP, reducing aqueous solubility .
  • Solubility : Methyl substitution improves solubility (1.20 mg/mL), while bulkier groups (e.g., benzyl) hinder dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE
Reactant of Route 2
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N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE

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